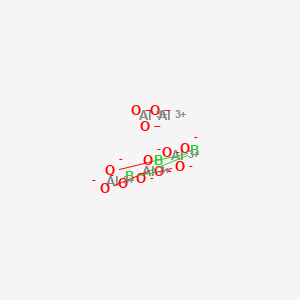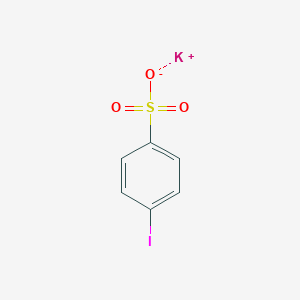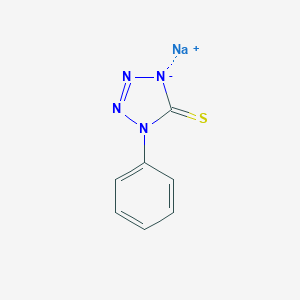![molecular formula C17H13N B084985 11-Methylbenzo[a]carbazole CAS No. 13127-50-9](/img/structure/B84985.png)
11-Methylbenzo[a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-11H-benzo[a]carbazole is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of benzo[a]carbazole, characterized by the presence of a methyl group at the 11th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylbenzo[a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem reaction involving directed C-H functionalization and amide arylation can be employed to synthesize substituted carbazoles . Another method involves the use of copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has been reported to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Methyl-11H-benzo[a]carbazole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 11-Methylbenzo[a]carbazole involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]carbazole
- 1,2-Benzcarbazole
- 1,2-Benzocarbazole
- 11-Azachrysofluorene
Comparison: 11-Methyl-11H-benzo[a]carbazole is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and physical properties. Compared to its parent compound, benzo[a]carbazole, the methyl derivative may exhibit different solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
13127-50-9 |
|---|---|
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
11-methylbenzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
InChI-Schlüssel |
ODHVRMYJIOFUAK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Key on ui other cas no. |
13127-50-9 |
Synonyme |
11-Methyl-11H-benzo[a]carbazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
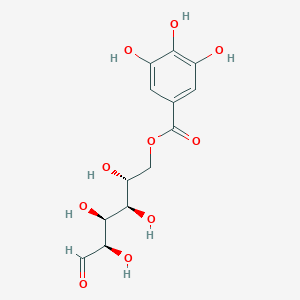
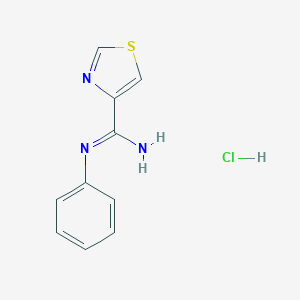

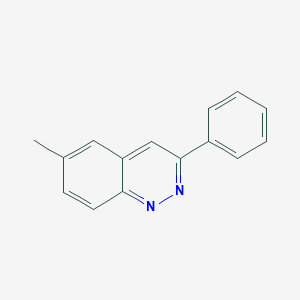
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
